molecular formula C20H24N2O3 B5908405 N'-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}acetohydrazide

N'-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}acetohydrazide

Cat. No. B5908405
M. Wt: 340.4 g/mol
InChI Key: KDZDAHZNDROAFF-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}acetohydrazide, also known as EMAH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMAH is a hydrazide derivative that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of N'-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}acetohydrazide is not fully understood. However, it is believed to exert its anti-inflammatory and anti-cancer effects by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
N'-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}acetohydrazide has been shown to have significant biochemical and physiological effects. It has been reported to reduce the levels of inflammatory markers such as TNF-α, IL-6, and IL-1β. N'-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}acetohydrazide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, N'-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}acetohydrazide has been observed to inhibit the growth of various microorganisms, including bacteria and fungi.

Advantages and Limitations for Lab Experiments

N'-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}acetohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has shown low toxicity in animal studies. N'-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}acetohydrazide also has a high degree of stability, making it suitable for long-term storage. However, N'-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}acetohydrazide has some limitations, including its low solubility in water and its potential for non-specific binding to proteins.

Future Directions

There are several future directions for the study of N'-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}acetohydrazide. One potential area of research is the development of N'-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}acetohydrazide-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the use of N'-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}acetohydrazide as a chelating agent for metal ion removal in environmental remediation. Furthermore, the potential for N'-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}acetohydrazide as a corrosion inhibitor in various industries should be explored. Finally, further studies are needed to fully understand the mechanism of action of N'-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}acetohydrazide and its potential for use in various applications.

Synthesis Methods

The synthesis of N'-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}acetohydrazide involves the condensation of 3-ethyl-5-methylphenol with 2-bromoethyl ether to form 2-(3-ethyl-5-methylphenoxy)ethanol. This intermediate is then reacted with benzaldehyde to form 2-(3-ethyl-5-methylphenoxy)ethoxybenzaldehyde. The final step involves the reaction of this intermediate with acetyl hydrazide to form N'-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}acetohydrazide.

Scientific Research Applications

N'-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}acetohydrazide has shown potential applications in various fields of scientific research. It has been studied extensively for its anti-inflammatory, anti-cancer, and anti-microbial properties. N'-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}acetohydrazide has also been investigated for its potential use as a chelating agent in metal ion removal and as a corrosion inhibitor.

properties

IUPAC Name

N-[(E)-[2-[2-(3-ethyl-5-methylphenoxy)ethoxy]phenyl]methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-4-17-11-15(2)12-19(13-17)24-9-10-25-20-8-6-5-7-18(20)14-21-22-16(3)23/h5-8,11-14H,4,9-10H2,1-3H3,(H,22,23)/b21-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZDAHZNDROAFF-KGENOOAVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)C)OCCOC2=CC=CC=C2C=NNC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=CC(=C1)C)OCCOC2=CC=CC=C2/C=N/NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198416
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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